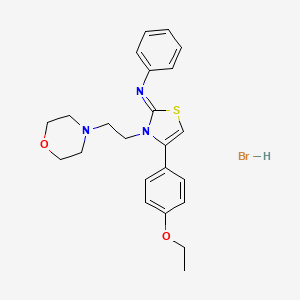
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C23H28BrN3O2S and its molecular weight is 490.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves a multi-step chemical process, including the formation of thiazole derivatives and subsequent coupling reactions. The general synthetic route includes:
- Formation of Thiazole Ring : Utilizing appropriate thiourea derivatives in the presence of an acid catalyst.
- Coupling with Morpholine Derivatives : This step introduces the morpholinoethyl group, enhancing solubility and biological activity.
- Hydrobromide Salt Formation : To improve stability and solubility for pharmacological applications.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound. Notably:
- In Vitro Studies : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a significant inhibition rate against human gastric carcinoma cells with a GI value exceeding 80% at a concentration of 10 μM .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly involving caspase activation and mitochondrial membrane potential disruption .
Pharmacological Profile
The pharmacological profile includes:
- Selectivity : The compound shows selective activity against specific cancer types, minimizing effects on normal cells.
- ADME-Tox Properties : Preliminary assessments indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles, suggesting good drug-likeness and safety parameters for further development .
Case Studies
-
Study on Anticancer Activity :
- A study conducted on various thiazole derivatives, including this compound, demonstrated promising results in inhibiting cell proliferation in multiple cancer cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The most potent derivative showed a significant growth inhibition percentage at low micromolar concentrations .
- Mechanistic Insights :
Data Table: Biological Activity Overview
| Property | Value/Observation |
|---|---|
| Cytotoxicity | GI value > 80% at 10 μM against gastric carcinoma |
| Selectivity | Active against HCT-116 and SK-BR-3 cell lines |
| Mechanism | Induces apoptosis via caspase activation |
| ADME-Tox Profile | Favorable drug-likeness properties |
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.BrH/c1-2-28-21-10-8-19(9-11-21)22-18-29-23(24-20-6-4-3-5-7-20)26(22)13-12-25-14-16-27-17-15-25;/h3-11,18H,2,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGNZSRHAKWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCN4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














